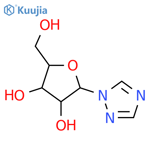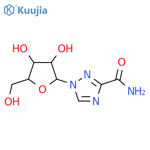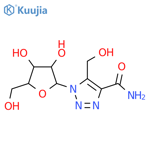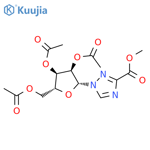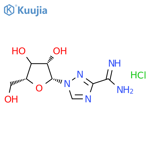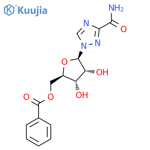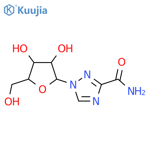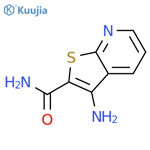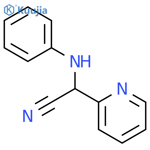トリアゾールリボヌクレオシドおよびリボヌクレオチド
トリアゾールリボヌクレオシドは、リボヌクレオチドの構造にトリアゾール環を導入した変性ヌクレオシドであり、RNA合成や核酸化学研究において重要な中間体として機能します。この構造は、ウリジンのピリミジン環に1,2,3-トリアゾールが結合しており、化学的安定性および酵素的耐性が向上しています。リボヌクレオチドとの違いは、トリアゾール環による電子状態の調整と立体構造の変化に起因する特異な反応性にあります。特に、核酸鎖の修飾や抗ウイルス薬開発におけるキラル中心の制御に有用です。本製品は、高純度で安定した供給が可能であ��、分子設計における精度向上に寄与します。

関連文献
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
推奨される供給者
-
Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
-
Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
-
Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
-
Enjia Trading Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
